Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate
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Overview
Description
Sec-butyl 2-[(trifluoroacetyl)amino]butanoate is an organic compound with the molecular formula C10H16F3NO3. It is an ester derivative, characterized by the presence of a sec-butyl group and a trifluoroacetylamino group attached to a butanoate backbone . Esters like this compound are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sec-butyl 2-[(trifluoroacetyl)amino]butanoate typically involves the esterification of 2-[(trifluoroacetyl)amino]butanoic acid with sec-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of sec-butyl 2-[(trifluoroacetyl)amino]butanoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Sec-butyl 2-[(trifluoroacetyl)amino]butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2-[(trifluoroacetyl)amino]butanoic acid and sec-butyl alcohol.
Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the sec-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 2-[(trifluoroacetyl)amino]butanoic acid and sec-butyl alcohol.
Reduction: Sec-butyl 2-[(trifluoromethyl)amino]butanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Sec-butyl 2-[(trifluoroacetyl)amino]butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sec-butyl 2-[(trifluoroacetyl)amino]butanoate involves its interaction with specific molecular targets. The trifluoroacetyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. The ester group can also undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Sec-butyl 2-[(trifluoroacetyl)amino]butanoate can be compared with other similar compounds, such as:
Ethyl 2-[(trifluoroacetyl)amino]butanoate: Similar structure but with an ethyl group instead of a sec-butyl group.
Methyl 2-[(trifluoroacetyl)amino]butanoate: Contains a methyl group instead of a sec-butyl group.
Isopropyl 2-[(trifluoroacetyl)amino]butanoate: Features an isopropyl group instead of a sec-butyl group.
The uniqueness of sec-butyl 2-[(trifluoroacetyl)amino]butanoate lies in its specific sec-butyl group, which can influence its reactivity and interactions with biological targets .
Properties
CAS No. |
54986-68-4 |
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Molecular Formula |
C10H16F3NO3 |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate |
InChI |
InChI=1S/C10H16F3NO3/c1-4-6(3)17-8(15)7(5-2)14-9(16)10(11,12)13/h6-7H,4-5H2,1-3H3,(H,14,16) |
InChI Key |
JNMMVOUZYLQNKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C(CC)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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